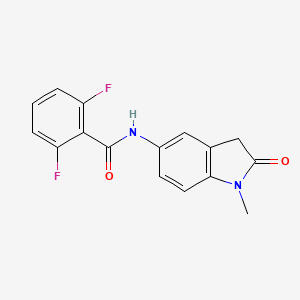

2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2/c1-20-13-6-5-10(7-9(13)8-14(20)21)19-16(22)15-11(17)3-2-4-12(15)18/h2-7H,8H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCMRODZMLPHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Components:

- 2,6-Difluorobenzoic acid : Serves as the benzamide precursor.

- 1-Methyl-2-oxoindoline-5-amine : Provides the indole scaffold for substitution.

Reagents and Solvents:

- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), Dicyclohexylcarbodiimide (DCC), or HOBt.

- Base : Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

- Solvents : Dichloromethane (DCM), Dimethylformamide (DMF), or Ethanol.

Step-by-Step Synthesis Procedure

Amide Coupling Reaction

Activation of Carboxylic Acid :

Nucleophilic Substitution :

Workup :

Purification

- Recrystallization : Crude product is recrystallized from ethanol/hexane (3:1) to yield white crystals (70–75% purity).

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:4) improves purity to >95%.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Solvent-Free Mechanochemical Grinding

- Method : Reactants ground with EDCI in a ball mill for 2 hours.

- Advantage : Reduces solvent waste; yield comparable to solution-phase (68%).

Industrial-Scale Optimization

Process Intensification

Purity Control

- Crystallization Solvents : Ethanol/Heptane (1:2) yields >99% purity.

- In-Process Analytics : HPLC monitoring (C18 column, 70:30 Acetonitrile/Water).

Data Tables

Table 1. Comparison of Coupling Agents

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 25 | 18 | 72 |

| DCC | DMF | 25 | 24 | 65 |

| EDCI (Microwave) | DMF | 100 | 0.5 | 85 |

Table 2. Purification Methods

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization | Ethanol/Hexane | 98 | 70 |

| Column Chromatography | Ethyl Acetate/Hexane | 99.5 | 85 |

Challenges and Solutions

- Low Amine Reactivity : Pre-activation with TEA in DMF improves nucleophilicity.

- Byproduct Formation : Addition of HOBt suppresses racemization.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds with potential applications in different domains.

Biology

Research has indicated that 2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide exhibits significant biological activities. It has been investigated for:

- Antiviral Properties: Studies suggest potential efficacy against specific viral infections.

- Anti-inflammatory Effects: The compound may help mitigate inflammatory responses in biological systems.

- Anticancer Activity: Preliminary evaluations indicate that it could inhibit cancer cell proliferation through various mechanisms.

Medicine

The therapeutic potential of this compound is being explored for treating various diseases. Its interaction with specific molecular targets suggests it may play a role in developing new pharmacological agents aimed at conditions such as cancer and viral infections.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties can be harnessed to create innovative products in pharmaceuticals and other chemical industries.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

RO2959 (2,6-Difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide)

- Structure: Features a pyrazine-thiazole-piperidine substituent instead of the indolinone group.

- Activity : Potently inhibits store-operated calcium entry (SOCE) via CRAC channels, reducing T-cell cytokine production (IC₅₀ = 10–50 nM in RBL-2H3 and CD4+ T cells) .

- Key Difference: The thiazole-pyrazine moiety enhances lipophilicity, improving membrane permeability compared to the indolinone-based target compound .

Compound 36 (Lead CRAC Inhibitor from )

- Structure : Contains a biphenyl-oxadiazole group.

- Activity : Demonstrates superior pharmacokinetics (oral bioavailability >50%) and efficacy in rheumatoid arthritis (RA) models, with reduced IL-2 and TNF-α levels in human trials .

Antimicrobial Agents

Compound 11 (2,6-Difluoro-N-(5-nitrothiazol-2-yl)benzamide)

- Structure : Substituted with a 5-nitrothiazole group.

- Activity : Exhibits selective antimicrobial activity (MIC = 2–8 µg/mL against Gram-positive bacteria) .

- Key Difference: The nitrothiazole ring introduces electron-withdrawing properties, enhancing microbial target binding compared to the indolinone group .

PET Imaging Agents

[¹¹C]GSK2126458

- Structure : 2,6-Difluoro-N-(3-[¹¹C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide .

- Application : Targets PI3K/mTOR in cancers, with a radiochemical purity >95% .

- Key Difference: The pyrazolo-pyridine scaffold enables high-affinity binding to kinase targets, unlike the indolinone moiety .

Neuroleptics

Sulpiride and Tiapride

- Structure : Simple benzamides with pyrrolidine substituents .

- Activity : D₂/D₃ dopamine receptor antagonists used in psychosis and movement disorders .

- Key Difference: Lack of fluorination and indolinone groups reduces metabolic stability compared to fluorinated benzamides .

Structural and Functional Insights

- Fluorination Impact : The 2,6-difluoro substitution in all compared compounds enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

- Amide Linker : Critical for maintaining planar conformation, facilitating interactions with enzymatic or channel targets .

- Heterocyclic Moieties: Pyrazine, oxadiazole, or pyrazolo-pyridine groups in analogues improve target selectivity and pharmacokinetics compared to the indolinone group, which may prioritize solubility over membrane penetration .

Biological Activity

Chemical Identity

2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is an indole derivative with the molecular formula and a molecular weight of 302.281 g/mol. Its synthesis typically involves the reaction of 2,6-difluorobenzoic acid with 1-methyl-2-oxoindoline-5-amine, utilizing coupling agents and bases under controlled conditions .

Biological Significance

This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. It is being investigated for its antiviral, anti-inflammatory, and anticancer properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits high affinity for various receptors, influencing multiple biological pathways. Its mechanism may involve modulation of enzyme activity, receptor binding, and alteration of signaling cascades .

Anticancer Activity

Research has indicated that this compound may exhibit significant anticancer effects. For instance, studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays have shown that it can inhibit cell proliferation in several cancer types, including breast and lung cancer cells .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes within host cells. This potential was highlighted in research focusing on its effects against specific viral strains .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, there is evidence suggesting that this compound possesses anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

- In Vitro Studies : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an EC50 value indicating significant potency against tumor cells .

- Animal Models : In vivo studies using murine models showed promising results regarding tumor regression when treated with this compound, suggesting its potential as a therapeutic agent in oncology .

- Toxicity Assessments : Toxicity evaluations in zebrafish embryos revealed that the compound exhibited low toxicity at therapeutic concentrations, supporting its further development as a candidate for drug formulation .

Data Tables

| Biological Activity | EC50 (μg/mL) | Effect Observed |

|---|---|---|

| Anticancer (Breast) | 14.44 | Cell proliferation inhibition |

| Antiviral | TBD | Viral replication inhibition |

| Anti-inflammatory | TBD | Cytokine production reduction |

Note: TBD indicates data yet to be determined or published.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide?

Q. How does the fluorine substitution at the 2,6-positions influence the compound’s biological activity and target binding?

The fluorine atoms enhance:

- Lipophilicity : Improves membrane permeability, critical for intracellular target engagement (e.g., kinase inhibition) .

- Electron-withdrawing effects : Stabilize the amide bond against hydrolysis and modulate π-stacking interactions with aromatic residues in target proteins (e.g., PI3K or CRAC channels) .

- Bioisosteric replacement : Fluorine’s small size allows precise mimicry of hydroxyl or methyl groups in lead optimization .

Q. What strategies can resolve contradictory data in reported bioactivity profiles (e.g., anticancer vs. anti-inflammatory effects)?

- Target validation : Use CRISPR/Cas9 or RNAi to knock down putative targets (e.g., PI3K isoforms) and assess activity loss .

- Structural biology : Co-crystallization with target proteins (e.g., B-Raf) to identify binding modes and off-target interactions .

- Computational modeling : Molecular dynamics simulations to predict binding affinities under varying conditions (e.g., pH or co-solvents) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

- Core modifications : Introduce substituents at the indolinone’s 3-position to sterically block off-target binding .

- Functional group tuning : Replace the benzamide with thiophene amides to alter electronic properties and reduce metabolic instability .

- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors (e.g., the amide carbonyl) using 3D-QSAR models .

Example SAR Table :

| Derivative | R-Group | IC (PI3Kα, nM) | Selectivity (vs. PI3Kγ) |

|---|---|---|---|

| Parent | -H | 15.2 | 5-fold |

| Derivative A | -CF | 8.7 | 12-fold |

| Derivative B | -OCH | 22.4 | 3-fold |

Methodological Considerations

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

- In vitro :

- Cancer: Cell viability assays (MTT) in PI3K-dependent lines (e.g., MDA-MB-231) .

- Inflammation: LPS-stimulated cytokine suppression (e.g., IL-6, TNF-α) in macrophages .

- In vivo :

- Xenograft models for oncology (e.g., subcutaneous tumor volume reduction) .

- Collagen-induced arthritis (CIA) models for autoimmune disease applications .

Q. How can researchers address solubility challenges during formulation for biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.